benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
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Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . The benzyl groups attached to the molecule could potentially influence its properties and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, and stability could be influenced by the presence of the benzyl groups and the triazolopyrimidine core .Scientific Research Applications
Synthesis Methodologies and Applications
Green Chemistry Approach : The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are closely related to benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate, can be efficiently carried out using a green chemistry approach. A method involving thiamine hydrochloride (VB1) as a catalyst in water medium demonstrates an environmentally friendly and cost-effective synthesis process, highlighting the application of such compounds in sustainable chemistry practices (Jun-hua Liu, Min Lei, Lihong Hu, 2012).
Metal-Free Synthesis : The synthesis of 1,2,4-triazolo[1,5-a]pyridines, another group of compounds similar to the target compound, emphasizes the utility of metal-free synthesis routes. This approach facilitates the construction of the triazolopyridine skeleton through oxidative N-N bond formation, showcasing a novel strategy for synthesizing complex heterocycles without the need for metal catalysts, which is crucial for applications requiring metal-free conditions (Zisheng Zheng et al., 2014).
Antitumor Agents : Research into pyridotriazolopyrimidines demonstrates the potential application of this compound derivatives as antitumor agents. The synthesis and evaluation of such compounds against cancer cell lines reveal promising antitumor activity, suggesting the importance of these heterocycles in developing new cancer therapies (M. A. Abdallah et al., 2017).
Properties
IUPAC Name |
benzyl 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-17(28-13-16-9-5-2-6-10-16)12-24-14-21-19-18(20(24)27)22-23-25(19)11-15-7-3-1-4-8-15/h1-10,14H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWTIYAFHXGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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